molecular formula C23H23N3O4 B2872806 2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}quinoxaline CAS No. 1705886-02-7

2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}quinoxaline

Cat. No.: B2872806
CAS No.: 1705886-02-7
M. Wt: 405.454
InChI Key: BJKMMFXMNPFVGF-UHFFFAOYSA-N
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Description

2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}quinoxaline is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a benzo[b][1,4]dioxin ring system, a quinoxalin-2-yloxy group, and a piperidin-1-yl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}quinoxaline typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[b][1,4]dioxin ring system through cyclization reactions. Subsequent steps involve the introduction of the quinoxalin-2-yloxy group and the piperidin-1-yl methanone moiety through nucleophilic substitution and condensation reactions. Common reagents used in these reactions include halogenated precursors, base catalysts, and organic solvents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoxalin-2-yloxy derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of novel organic compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structural similarity to known bioactive molecules suggests that it may exhibit pharmacological activities, such as anti-inflammatory or anticancer effects.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in materials science and polymer chemistry.

Mechanism of Action

The mechanism of action of 2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}quinoxaline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structural features of the compound.

Properties

IUPAC Name

(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-15-22(30-20-9-5-4-8-19(20)28-15)23(27)26-12-10-16(11-13-26)29-21-14-24-17-6-2-3-7-18(17)25-21/h2-9,14-16,22H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKMMFXMNPFVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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